PdMe₂(tmeda) Delivers Significantly Smoother CVD Palladium Films Than Phosphine Analogues
In a direct head-to-head comparison under identical CVD conditions, palladium films deposited from [PdMe₂(tmeda)] exhibited substantially superior surface smoothness compared to films derived from the phosphine analogue cis-[PdMe₂(PMe₃)₂] [1]. Both precursors produced mirror-like palladium films at substrate temperatures of 130–300°C under reduced pressure CVD; however, the tmeda-stabilized precursor consistently yielded a much smoother surface, which is a critical quality metric for electronic device fabrication [1].
| Evidence Dimension | Surface smoothness of CVD-deposited palladium films |
|---|---|
| Target Compound Data | [PdMe₂(tmeda)]: much smoother surface (qualitative visual/ microscopic assessment) |
| Comparator Or Baseline | cis-[PdMe₂(PMe₃)₂]: rougher surface under the same CVD conditions |
| Quantified Difference | Not numerically quantified in the study; reported as qualitatively 'much smoother' |
| Conditions | Reduced pressure CVD, substrate temperatures 130–300°C, mirror-like palladium films produced from both precursors |
Why This Matters
Film smoothness directly impacts electrical performance, step coverage, and device reliability in microelectronics applications, making the choice of precursor ligand a critical procurement decision.
- [1] Yuan, Z.; Jiang, D.; Naftel, S. J.; Sham, T.-K.; Puddephatt, R. J. Chem. Mater. 1994, 6 (11), 2151–2158. View Source
